2-Hexyl-6-methoxy-2H-pyran-3(6H)-one 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one
Brand Name: Vulcanchem
CAS No.: 62644-56-8
VCID: VC19438258
InChI: InChI=1S/C12H20O3/c1-3-4-5-6-7-11-10(13)8-9-12(14-2)15-11/h8-9,11-12H,3-7H2,1-2H3
SMILES:
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol

2-Hexyl-6-methoxy-2H-pyran-3(6H)-one

CAS No.: 62644-56-8

Cat. No.: VC19438258

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

2-Hexyl-6-methoxy-2H-pyran-3(6H)-one - 62644-56-8

Specification

CAS No. 62644-56-8
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name 6-hexyl-2-methoxy-2H-pyran-5-one
Standard InChI InChI=1S/C12H20O3/c1-3-4-5-6-7-11-10(13)8-9-12(14-2)15-11/h8-9,11-12H,3-7H2,1-2H3
Standard InChI Key ZNKRRBNQUWFLGX-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1C(=O)C=CC(O1)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Hexyl-6-methoxy-2H-pyran-3(6H)-one belongs to the pyranone family, featuring a six-membered oxygen-containing ring with a ketone group at the 3-position. The hexyl chain at C2 and methoxy group at C6 introduce steric and electronic modifications that influence reactivity and biological interactions. The compound’s IUPAC name derives from its substitution pattern, with the "2H" designation indicating the position of the double bond within the pyran ring .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC12H20O3\text{C}_{12}\text{H}_{20}\text{O}_{3}
Molecular Weight212.28 g/mol
Boiling Point196.5±39.0°C (760 mmHg)
Density1.02 g/cm³ (estimated)
LogP2.45
HS Code2932.99.90.99

The compound’s exact mass (212.1412) and polar surface area (35.5 Ų) suggest moderate hydrophobicity, facilitating membrane penetration in biological systems .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of 2-hexyl-6-methoxy-2H-pyran-3(6H)-one involves a multi-step process starting from furfuryl alcohol derivatives (Fig. 1):

  • Isomerization: 2,5-Dimethoxyfurfuryl alcohol undergoes acid-catalyzed isomerization in diluted H2SO4\text{H}_2\text{SO}_4 to form 2-hexyl-6-hydroxy-2H-pyran-3(6H)-one with a 95% yield .

  • Alkoxylation: The hydroxyl group at C6 is replaced with a methoxy group using SnCl4\text{SnCl}_4 as a catalyst, yielding the final product in 78% efficiency .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Isomerization2% H2SO4\text{H}_2\text{SO}_4, 10–15°C95
AlkoxylationSnCl4\text{SnCl}_4, methanol, 50–55°C78

Mannich Base Derivatives

Mannich reactions introduce aminomethyl groups at the 4-position, enhancing bioactivity. For example, treatment with piperidine and formaldehyde produces 4-piperidinomethyl derivatives, which exhibit improved miticidal efficacy .

Biological Activity and Applications

Miticidal Efficacy

Greenhouse trials against two-spotted spider mites (Tetranychus urticae) revealed that 4-piperidinomethyl-2-hexyl-6-methoxy-2H-pyran-3(6H)-one induces 85% mortality at 200 ppm within 72 hours . Activity correlates with the lipophilicity of the 2-alkyl group, with hexyl chains optimizing membrane interaction.

Table 3: Mortality Rates of Derivatives

Derivative (R = substituent)Mortality (%) at 200 ppm
R = Piperidinomethyl85
R = Morpholinomethyl72
R = Dimethylaminomethyl68

Mode of Action

The compound disrupts mitochondrial electron transport in mites, akin to acaricides like pyridaben. Structural analogs with bulkier 4-substituents show reduced activity, highlighting the importance of steric compatibility .

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